2-(2-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Description
2-(2-Iodobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with an iodobenzamido group and a carboxamide moiety. Its structure combines aromatic and saturated rings, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding (via the iodine atom) and hydrogen bonding (via carboxamide) play critical roles.
Properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c17-11-7-3-1-5-9(11)15(21)19-16-13(14(18)20)10-6-2-4-8-12(10)22-16/h1,3,5,7H,2,4,6,8H2,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMMHHQUGIXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3I)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the condensation of 2-iodobenzoyl chloride with a suitable amine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodinated benzamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiophene ring.
Condensation Reactions: The amide group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(2-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The iodinated benzamide group can interact with various enzymes and receptors, modulating their activity. The benzothiophene ring may also play a role in the compound’s biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
For example, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have been studied as kinase inhibitors, where iodine substitution could modulate selectivity .
Iodo-substituted benzamides : Compounds like 2-iodobenzamide exhibit distinct electronic properties due to iodine’s polarizability, which may influence π-stacking interactions or ligand-receptor binding kinetics.
Crystallographic and Conformational Analysis
The tetrahydrobenzothiophene ring’s puckering conformation is critical for biological activity. Cremer and Pople’s puckering coordinates (defined in their 1975 work) provide a framework to compare this compound’s ring geometry with analogues . For instance:
- Planar vs. puckered rings : Fully aromatic benzothiophenes (planar) exhibit different electronic profiles compared to partially saturated (puckered) variants. Puckering may enhance solubility or fit into enzyme pockets.
- Impact of substituents : The iodine atom’s steric bulk and electron-withdrawing effects may induce conformational strain, altering the tetrahydrobenzothiophene ring’s puckering amplitude (q) and phase angle (φ) .
Computational and Experimental Tools
The SHELX suite (e.g., SHELXL for refinement) and WinGX (for crystallographic analysis) are widely used to determine such compounds’ crystal structures . For example:
- SHELXL : Enables precise refinement of iodine’s anisotropic displacement parameters, critical for understanding its spatial orientation in the crystal lattice .
- ORTEP-3: Visualizes molecular geometry, highlighting differences in bond angles or torsion angles between this compound and non-iodinated analogues .
Data Tables
Table 1: Key Structural Parameters of Selected Analogues
Research Findings and Challenges
- Synthetic Accessibility : Introducing iodine to the benzamido group requires careful optimization to avoid ring dehydrogenation or iodination at undesired positions.
- Crystallographic Challenges : The iodine atom’s high electron density complicates X-ray diffraction analysis, necessitating high-resolution data and robust refinement protocols (e.g., SHELXL) .
- Biological Relevance: While iodinated analogues often show improved target engagement due to halogen bonding, they may also exhibit increased toxicity or metabolic instability compared to non-halogenated versions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
